N-benzyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-amine
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Overview
Description
Preparation Methods
The synthesis of OSM-S-638 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the completion of the halogenated aminothienopyrimidine scaffold. Alternative synthetic strategies have been explored to optimize the yield and purity of the compound . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
OSM-S-638 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
OSM-S-638 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the biochemical pathways and molecular mechanisms of various biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OSM-S-638 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-638 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the death of the parasite .
Comparison with Similar Compounds
OSM-S-638 is compared with other similar compounds, such as OSM-S-106 and TCMDC-135294. While all these compounds share a common thienopyrimidine scaffold, OSM-S-638 is unique due to its specific substitutions and modifications that enhance its antimalarial activity . Other similar compounds include:
OSM-S-106: Another antimalarial compound with a similar mechanism of action.
TCMDC-135294: A compound from the GSK library with structural similarities to OSM-S-638.
OSM-S-638 stands out due to its higher potency and lower toxicity compared to these similar compounds.
Properties
Molecular Formula |
C19H15F2N5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-benzyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-amine |
InChI |
InChI=1S/C19H15F2N5O/c20-19(21)27-15-8-6-14(7-9-15)18-25-24-17-12-22-11-16(26(17)18)23-10-13-4-2-1-3-5-13/h1-9,11-12,19,23H,10H2 |
InChI Key |
GWROJQFCRZTYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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